molecular formula C14H21BrClNO2 B1442861 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-12-1

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1442861
M. Wt: 350.68 g/mol
InChI Key: LVMKTYWILFUPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride (4-BMPEHP) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a chiral, colorless, and crystalline solid that is soluble in water and organic solvents. 4-BMPEHP has several advantages over other compounds in its class, including its low cost, high solubility, and low toxicity. It is also highly stable and has a low melting point.

Scientific Research Applications

Synthesis and Polymer Applications

Several studies have focused on the synthesis of novel ethylenes and their copolymerization with styrene to create unique copolymers. These copolymers were characterized by various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The decomposition of these copolymers typically occurs in two steps, indicating their potential applications in materials science due to their unique thermal properties (Kharas et al., 2016); (Hussain et al., 2019).

Medicinal Chemistry Applications

Research has also explored the synthesis of piperidine derivatives for potential therapeutic uses. For example, studies on the synthesis and evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives have shown certain compounds to exhibit analgesic, local anaesthetic, and antifungal activities, highlighting the diverse pharmacological potentials of piperidine derivatives (Rameshkumar et al., 2003). Additionally, aryloxyethylamine derivatives have been investigated for their neuroprotective effects against glutamate-induced cell death and ischemic damage, further underscoring the significance of piperidine-based compounds in drug development (Zhong et al., 2020).

properties

IUPAC Name

4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMKTYWILFUPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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